![molecular formula C24H20Cl2N2O2 B2962921 1-[(2,6-dichlorophenyl)methyl]-3-methyl-4-(4-methylbenzoyl)-3H-quinoxalin-2-one CAS No. 317822-42-7](/img/structure/B2962921.png)
1-[(2,6-dichlorophenyl)methyl]-3-methyl-4-(4-methylbenzoyl)-3H-quinoxalin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
- Amide Formation : Next, react the intermediate 6-methyl-3-(thietan-3-yl)uracil with N-(2,6-dichlorophenyl)-2-chloroacetamide. This step leads to the final product, N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide. The structure of DMQ has been confirmed through X-ray analysis, NMR, and IR spectroscopy .
Molecular Structure Analysis
DMQ’s molecular structure consists of a quinoxalinone core with various substituents. The 2,6-dichlorophenyl group, the 4-methylbenzoyl moiety, and the thietanyl group contribute to its overall shape and properties. X-ray diffraction analysis reveals the arrangement of atoms within the crystal lattice, providing insights into its three-dimensional structure .
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Crystal Structure : A novel quinoxaline derivative was synthesized, its crystal structure determined by X-ray diffraction, and its potential as an anti-cancer drug explored through docking studies against a human protein. DFT calculations and Hirshfeld surface analysis were performed to understand the molecule's electronic structure and intermolecular interactions, suggesting its utility in pharmaceutical applications (Abad et al., 2021).
Antimicrobial and Mosquito Larvicidal Activity : Research on a series of quinoxaline derivatives demonstrated their synthesis through cyclization processes and revealed their promising antibacterial, antifungal, and mosquito larvicidal activities. These findings highlight the compound's potential in developing new antimicrobial agents and insecticides (Rajanarendar et al., 2010).
Catalytic Applications : The preparation of quinoxaline-based pincer complexes with ruthenium catalysts for ketone reduction was detailed, emphasizing the compound's role in facilitating chemical reactions. This study underscores the versatility of quinoxaline derivatives in catalysis and organic synthesis (Facchetti et al., 2016).
Optical and Electronic Properties
Optical Absorption and Fluorescence : Investigations into methyl derivatives of quinoxaline analogues revealed significant insights into their optical absorption and fluorescence spectra, with potential applications in luminescent and electroluminescent materials. The study also explored the influence of solvent polarity on these properties, contributing to the understanding of quinoxaline derivatives in photophysical research (Danel et al., 2010).
Electron Transport Materials : A series of dibenzothiophene and dibenzothiophene-S,S-dioxide derivatives incorporating quinoxaline and pyrazine moieties were synthesized. These compounds demonstrated high electron mobilities, making them suitable as electron-transport materials for organic light-emitting devices. This research opens new avenues for the use of quinoxaline derivatives in the development of electronic and optoelectronic devices (Huang et al., 2006).
Properties
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-3-methyl-4-(4-methylbenzoyl)-3H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl2N2O2/c1-15-10-12-17(13-11-15)24(30)28-16(2)23(29)27(21-8-3-4-9-22(21)28)14-18-19(25)6-5-7-20(18)26/h3-13,16H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFKPDMMBANWANT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)C)CC4=C(C=CC=C4Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-ethoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2962838.png)
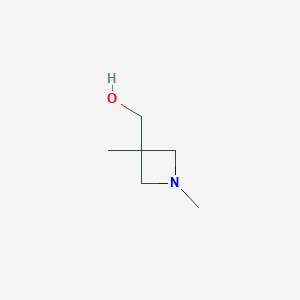


![4-[(4-Methoxybenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2962847.png)
![6-bromo-3-[4-oxo-4-[4-(2-pyridinyl)-1-piperazinyl]butyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2962850.png)
![4H,6H,7H-thieno[3,2-c]thiopyran-4-carboxylic acid](/img/structure/B2962851.png)
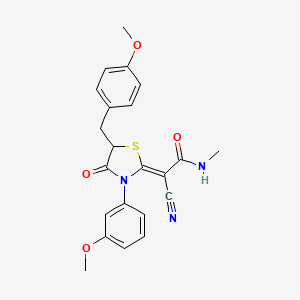
![{4-[(1H-imidazol-4-yl)methyl]phenyl}methanol](/img/structure/B2962853.png)
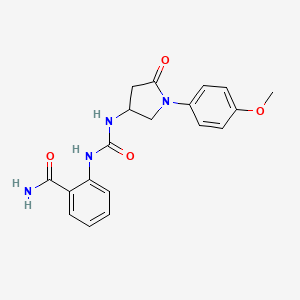

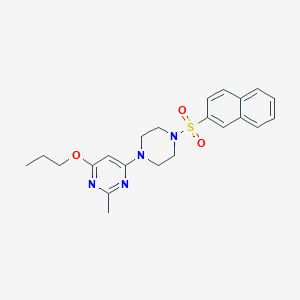
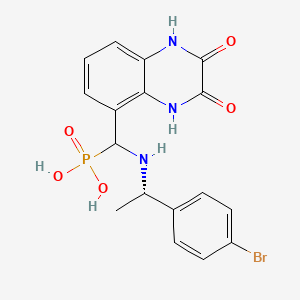
![Ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2962861.png)
